Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with the molecular formula C19H20FNO4S and a molecular weight of 377.43 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of ETHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenoxy group: This step involves the reaction of the benzothiophene core with 4-fluorophenol in the presence of a suitable catalyst.
Acetylation and amidation: The intermediate product is then acetylated and amidated to introduce the acetamido group.
Esterification: Finally, the compound is esterified to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research on this compound includes its potential use as a lead compound in drug discovery and development.
Industry: It is used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
N-(2-(4-FLUOROPHENOXY)ETHYL)ACETAMIDE: This compound has a similar fluorophenoxy group but differs in its core structure and functional groups.
Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate: This compound also contains a fluorophenoxy group but has different substituents and functional groups.
Properties
Molecular Formula |
C20H22FNO4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22FNO4S/c1-3-25-20(24)18-15-9-4-12(2)10-16(15)27-19(18)22-17(23)11-26-14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23) |
InChI Key |
SZEDKDOKSFHPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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